molecular formula C7H5Cl2NOS B13075548 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one

4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one

Cat. No.: B13075548
M. Wt: 222.09 g/mol
InChI Key: UEKAVWJNOSBXSZ-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one is a chemical compound with the molecular formula C7H5Cl2NOS. It belongs to the class of azetidin-2-ones, which are four-membered lactam rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one typically involves the reaction of 2,5-dichlorothiophene with azetidin-2-one under specific conditions. One common method involves the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the azetidin-2-one ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one is unique due to the presence of the dichlorothiophene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other azetidin-2-one derivatives and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C7H5Cl2NOS

Molecular Weight

222.09 g/mol

IUPAC Name

4-(2,5-dichlorothiophen-3-yl)azetidin-2-one

InChI

InChI=1S/C7H5Cl2NOS/c8-5-1-3(7(9)12-5)4-2-6(11)10-4/h1,4H,2H2,(H,10,11)

InChI Key

UEKAVWJNOSBXSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=C(SC(=C2)Cl)Cl

Origin of Product

United States

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